Nemiralisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

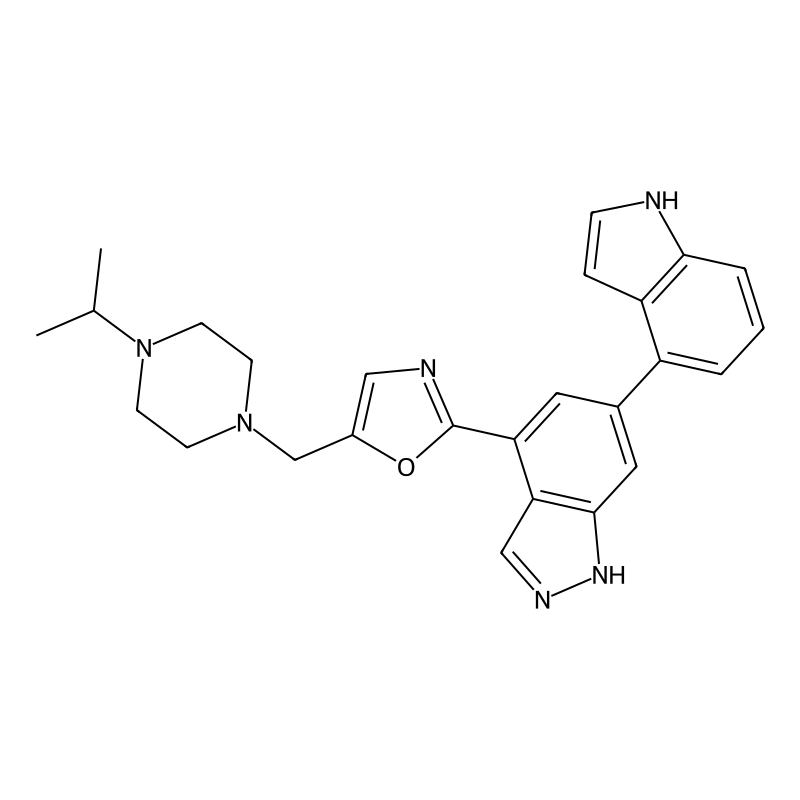

Nemiralisib, also known by its developmental code GSK2269557, is a potent inhaled inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This compound is under investigation for the treatment of various respiratory disorders, including chronic obstructive pulmonary disease (COPD) and activated PI3Kδ syndrome (APDS). The chemical structure of nemiralisib is characterized by its indazole core, which contributes to its biological activity. Its IUPAC name is 6-(1H-indol-4-yl)-4-(5-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1,3-oxazol-2-yl)-1H-indazole, and its molecular formula is .

Nemiralisib acts by inhibiting PI3Kδ, an enzyme in the phosphoinositide 3-kinase (PI3K) pathway. This pathway plays a crucial role in regulating inflammation. By inhibiting PI3Kδ, Nemiralisib might suppress inflammatory responses in the body [].

Clinical Trials

Clinical trials are investigating the safety and efficacy of Nemiralisib for treating chronic obstructive pulmonary disease (COPD) [, ]. A study published in 2020 assessed the addition of inhaled Nemiralisib to standard COPD treatment. The results showed that Nemiralisib did not significantly improve lung function or reduce exacerbations compared to the control group []. However, the study demonstrated the feasibility of conducting large-scale clinical trials with inhaled Nemiralisib for COPD [].

Cancer Treatment

Nemiralisib's ability to inhibit PI3Kδ makes it a potential candidate for cancer therapy. Mutations in the PI3K pathway are implicated in various cancers, and nemiralisib has shown promise in preclinical studies for cancers like breast cancer, colorectal cancer, and some lymphomas []. Clinical trials are ongoing to evaluate its efficacy and safety in different cancer types [].

Autoimmune Diseases

PI3Kδ also plays a role in immune cell function. Researchers are investigating nemiralisib's potential to treat autoimmune diseases where overactive immune response contributes to tissue damage. Studies are underway to assess its effectiveness in conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease [, ].

- Formation of the Indazole Core: The indazole moiety is typically synthesized through cyclization reactions involving appropriate precursors.

- Attachment of Side Chains: Functional groups like piperazine and oxazole are introduced through nucleophilic substitutions or coupling reactions.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for clinical use.

Detailed synthetic protocols are often proprietary and not publicly disclosed .

The primary mechanism of action of nemiralisib involves the inhibition of PI3Kδ, which plays a crucial role in immune cell signaling and inflammation. By inhibiting this pathway, nemiralisib has shown potential in reducing inflammatory responses associated with respiratory diseases. Clinical studies have indicated that inhaled nemiralisib can lead to significant reductions in phosphatidylinositol-(4,5)-trisphosphate (PIP3), a product of PI3K activation, thereby demonstrating target engagement in lung tissue .

Nemiralisib is being investigated primarily for its application in treating respiratory conditions such as:

- Chronic Obstructive Pulmonary Disease: By modulating inflammatory pathways, it aims to reduce exacerbations and improve lung function.

- Activated PI3Kδ Syndrome: This rare immunodeficiency condition may benefit from nemiralisib's immunomodulatory effects .

Interaction studies have revealed that nemiralisib can significantly inhibit cytochrome P450 3A4 activity, which raises concerns about potential drug-drug interactions when co-administered with other medications metabolized by this enzyme. Clinical trials have evaluated these interactions using various dosing regimens alongside known P450 inhibitors like itraconazole. The findings suggest that careful monitoring is required when prescribing nemiralisib with other drugs to mitigate adverse effects .

Several compounds share structural or functional similarities with nemiralisib, particularly those targeting the PI3K pathway or exhibiting anti-inflammatory properties. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Idelalisib | PI3Kδ inhibitor | Approved for certain hematological malignancies |

| Duvelisib | Dual PI3Kδ/γ inhibitor | Broad-spectrum immunomodulatory effects |

| Copanlisib | PI3Kα/δ inhibitor | Approved for follicular lymphoma |

| Tofacitinib | Janus kinase inhibitor | Targets multiple inflammatory pathways |

Uniqueness of Nemiralisib: Unlike these compounds, nemiralisib is specifically designed for inhalation delivery, targeting respiratory tissues directly, which may enhance its therapeutic efficacy while minimizing systemic side effects .

Molecular Structure and Characterization

Nemiralisib is a synthetic organic compound that belongs to the class of phosphatidylinositol 3-kinase delta inhibitors [1] [2]. The compound features a complex heterocyclic structure characterized by a propeller-shaped three-dimensional conformation that is essential for its biological activity [13] [17]. The molecular architecture consists of three distinct ring systems connected in a specific spatial arrangement that enables selective binding to the phosphatidylinositol 3-kinase delta active site [1] [6].

The compound's structure incorporates multiple nitrogen-containing heterocycles, specifically an indazole core, an oxazole ring, and a piperazine moiety [1] [6] [21]. The indazole scaffold serves as the central framework, with the oxazole ring positioned to interact with specific binding pockets in the target enzyme [13] [17]. This structural arrangement creates a rigid framework that positions functional groups optimally for protein-ligand interactions [35] [41].

Spectroscopic characterization data confirms the structural identity through various analytical techniques. The compound exhibits characteristic infrared absorption patterns consistent with nitrogen-containing heterocycles and aromatic systems [32]. Nuclear magnetic resonance spectroscopy provides detailed information about the connectivity and environment of carbon and hydrogen atoms within the molecular framework [6] [33].

Physico-chemical Properties

Molecular Formula and Weight

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₂₈N₆O | [1] [2] [6] |

| Molecular Weight | 440.5 g/mol | [1] [2] |

| Monoisotopic Mass | 440.232459546 Da | [7] |

| Exact Mass | 440.23245954 Da | [2] |

The molecular formula C₂₆H₂₈N₆O indicates the presence of twenty-six carbon atoms, twenty-eight hydrogen atoms, six nitrogen atoms, and one oxygen atom [1] [2]. The molecular weight of 440.5 g/mol places nemiralisib within the typical range for small molecule pharmaceutical compounds [2] [6]. The monoisotopic mass provides precise mass information essential for mass spectrometric identification and characterization [7].

Structural Characteristics and Functional Groups

Nemiralisib contains several key functional groups that contribute to its chemical and biological properties [1] [21]. The indazole ring system represents a bicyclic heterocycle containing both pyrazole and benzene components, which provides structural rigidity and specific electronic properties [24] [36]. The oxazole ring functions as a five-membered heterocycle containing both nitrogen and oxygen atoms, contributing to the compound's hydrogen bonding capacity [27] [21].

The piperazine moiety introduces a six-membered saturated nitrogen heterocycle that can exist in chair conformations [1] [6]. This structural element is substituted with an isopropyl group at the 4-position, providing additional hydrophobic interactions [6] [21]. The systematic International Union of Pure and Applied Chemistry name for nemiralisib is 2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole [2] [21].

The compound exhibits achiral characteristics with no defined stereocenters, indicating that it does not exist as enantiomeric forms [6]. The absence of stereochemistry simplifies synthetic approaches and eliminates potential complications associated with enantiomeric purity [6].

Physical Properties

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 3.9 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 5 | [2] |

| Topological Polar Surface Area | 77 Ų | [2] |

| Heavy Atom Count | 33 | [2] |

| Formal Charge | 0 | [2] |

| Complexity | 655 | [2] |

The calculated partition coefficient (XLogP3-AA) of 3.9 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [2]. The hydrogen bonding profile shows two donor sites and five acceptor sites, providing the molecular basis for specific protein-ligand interactions [2]. The topological polar surface area of 77 Ų falls within the optimal range for oral bioavailability according to pharmaceutical guidelines [2].

The rotatable bond count of five suggests moderate molecular flexibility, allowing conformational adjustments necessary for binding interactions while maintaining structural integrity [2]. The molecular complexity value of 655 reflects the intricate nature of the heterocyclic framework and substitution pattern [2].

Synthetic Routes and Chemical Preparation

The synthetic preparation of nemiralisib involves multiple strategic approaches that have been developed to optimize yield, purity, and scalability [15]. The most notable synthetic route incorporates three consecutive catalytic reactions, including palladium-catalyzed carbon-hydrogen functionalization and iridium-catalyzed borylation, which significantly simplified and shortened the synthetic sequence compared to earlier methods [15].

The improved synthetic methodology successfully implemented in pilot plant operations achieved production of over 100 kilograms of product, demonstrating the scalability of the optimized route [15]. This approach represents a significant advancement in pharmaceutical manufacturing, incorporating modern catalytic methodologies to enhance efficiency and reduce environmental impact [15].

The synthetic strategy typically begins with the construction of the indazole core structure through established methodologies for indazole formation [24] [36]. Various approaches have been reported for indazole synthesis, including palladium-catalyzed carbon-hydrogen amination reactions and oxidative cyclization processes [24]. The oxazole ring formation can be accomplished through established oxazole synthetic methodologies, including the van Leusen oxazole synthesis using tosylmethyl isocyanide reagents [27].

The incorporation of the piperazine substituent involves nucleophilic substitution reactions or reductive amination procedures, depending on the specific synthetic strategy employed [22]. The isopropyl substitution on the piperazine ring is typically introduced through alkylation reactions using appropriate alkyl halides or through reductive amination with acetone [22].

Structural Analogs and Derivatives

Nemiralisib belongs to a broader class of phosphatidylinositol 3-kinase delta inhibitors that share common structural features while exhibiting distinct selectivity profiles [13] [17]. Several structural analogs have been developed and investigated, including idelalisib, which represents the first approved compound in this therapeutic class [13] [16]. These compounds typically feature propeller-shaped conformations that enable selective binding to the phosphatidylinositol 3-kinase delta specificity pocket [13] [17].

The indazole scaffold has been extensively explored as a core structure for kinase inhibitors, with numerous derivatives demonstrating activity against various kinase targets [35] [36] [40]. Related compounds include pazopanib, axitinib, and other approved kinase inhibitors that incorporate indazole frameworks [36] [40]. The structural diversity within this class demonstrates the versatility of the indazole scaffold for pharmaceutical applications [36] [40].

Quinazoline-based analogs represent another important structural class that shares similar binding characteristics with nemiralisib [13] [17]. These compounds often incorporate quinazoline or quinazolinone ring systems as hinge-binding elements, combined with various substituents that confer selectivity for specific kinase isoforms [13] [16]. The structure-activity relationships within these series have provided valuable insights into the molecular determinants of kinase selectivity [13] [17].

Pyrazolopyrimidine derivatives constitute another related structural class that has been investigated for phosphatidylinositol 3-kinase inhibition [14] [22]. These compounds feature bicyclic nitrogen heterocycles with substitution patterns designed to optimize binding affinity and selectivity [14] [22]. The synthetic approaches for these compounds often involve similar methodologies to those used for nemiralisib preparation [22].

X-ray Crystallography and Conformational Analysis

X-ray crystallographic studies provide detailed three-dimensional structural information essential for understanding the molecular geometry and conformational preferences of nemiralisib [8] [9]. While specific crystallographic data for nemiralisib as a free compound may be limited, protein-ligand crystal structures have been reported that show the compound in complex with its target enzyme [12] [17].

The crystallographic analysis reveals the propeller-shaped conformation that characterizes this class of inhibitors [13] [17]. This three-dimensional arrangement positions the various ring systems in specific orientations that enable optimal interactions with the binding site [13] [17]. The indazole core adopts a planar configuration, while the oxazole ring is positioned approximately perpendicular to the indazole plane [13] [17].

Conformational analysis studies indicate that nemiralisib exhibits restricted flexibility due to the rigid heterocyclic framework [13]. The compound adopts a preferred conformation that minimizes steric interactions while maximizing favorable electronic interactions [13] [17]. The piperazine ring typically exists in a chair conformation, with the isopropyl substituent occupying an equatorial position to minimize steric strain [6].

Computational modeling studies complement crystallographic data by providing insights into conformational energetics and binding interactions [13] [37]. These studies reveal that the propeller-shaped conformation is energetically favorable and represents the global minimum energy structure [13]. The conformational preferences are influenced by intramolecular interactions between the heterocyclic systems and the substitution pattern [37].

PI3K Isoforms Overview

The phosphoinositide 3-kinase family comprises evolutionarily conserved lipid kinases that play critical roles in cellular signaling pathways [1]. Class I PI3Ks are heterodimeric enzymes consisting of catalytic and regulatory subunits that convert phosphatidylinositol(4,5)bisphosphate to phosphatidylinositol(3,4,5)trisphosphate, serving as key second messengers in cellular processes [2] [3].

The four class I PI3K catalytic isoforms exhibit distinct expression patterns and functional roles. PI3Kα (p110α) and PI3Kβ (p110β) are ubiquitously expressed and primarily respond to receptor tyrosine kinase activation [1] [4]. In contrast, PI3Kγ (p110γ) and PI3Kδ (p110δ) demonstrate preferential expression in hematopoietic cells and play specialized roles in immune system function [5] [3] [6].

PI3Kα, encoded by the PIK3CA gene, associates with p85 regulatory subunits and mediates growth factor signaling pathways [7]. PI3Kβ, encoded by PIK3CB, shares similar regulatory mechanisms but exhibits particular importance in phosphatase and tensin homolog-deficient cellular contexts [8]. PI3Kγ, encoded by PIK3CG, uniquely associates with p101 or p87 regulatory subunits and primarily responds to G-protein-coupled receptor signaling [9] [10]. This isoform demonstrates critical functions in neutrophil chemotaxis and macrophage activation [9] [11].

PI3Kδ Biochemical Significance in Immune Cells

PI3Kδ, encoded by the PIK3CD gene, represents the most specialized class I PI3K isoform for immune system function [4] [7]. This enzyme demonstrates predominant expression in leukocytes, including B cells, T cells, neutrophils, and dendritic cells [2] [5] [12]. The catalytic p110δ subunit associates with p85 family regulatory subunits (p85α, p85β, p55α, or p55γ) to form functional heterodimeric complexes [4].

In B cell biology, PI3Kδ functions as a critical mediator of multiple cellular processes including development, survival, migration, and activation [5] [7]. The enzyme operates downstream of key receptors such as the B cell antigen receptor, chemokine receptors, pro-survival receptors including BAFF-R, and co-stimulatory receptors including CD40 and Toll-like receptors [5]. PI3Kδ signaling proves essential for germinal center responses, immunoglobulin class switching, and maintenance of B cell anergy [7].

T cell function similarly depends on PI3Kδ activity for optimal activation, proliferation, and differentiation processes [13]. The enzyme regulates T cell receptor signaling strength and influences the balance between effector and regulatory T cell populations [10] [13]. In CD8+ T cells, PI3Kδ demonstrates differential roles in naïve versus effector cell transcriptional programs, controlling expression of cytolytic molecules and co-stimulatory receptors [13].

Neutrophil function involves PI3Kδ in chemotactic responses and adhesion to vascular endothelium [11]. The enzyme contributes to neutrophil recruitment at inflammatory sites by modulating both neutrophil migratory capacity and endothelial cell activation states [11]. Dendritic cell development and function also require PI3Kδ activity, particularly for conventional dendritic cell development in immune organs and antigen presentation capabilities [12].

Binding Affinity and Selectivity

PI3Kδ Selective Inhibition Mechanisms

Nemiralisib demonstrates exceptional binding affinity for PI3Kδ with a pKi value of 9.9, corresponding to subnanomolar inhibitory potency [14] [15] [16]. The compound achieves this high affinity through specific molecular interactions within the PI3Kδ adenosine triphosphate binding site, exploiting unique structural features that distinguish PI3Kδ from other class I PI3K isoforms [14] [17].

The inhibition mechanism involves competitive binding at the adenosine triphosphate binding pocket, where Nemiralisib adopts a "propeller-shaped" conformation similar to other selective PI3Kδ inhibitors [18] [19]. This spatial arrangement allows the compound to access specific binding regions including the hinge region, specificity pocket, and affinity pocket within the PI3Kδ active site [18].

Nemiralisib demonstrates remarkable kinome selectivity, exhibiting greater than 1000-fold selectivity over more than 250 kinases tested in comprehensive screening panels [14] [15]. This exceptional selectivity profile minimizes potential off-target effects and enhances the therapeutic window for PI3Kδ-specific modulation [14]. The compound shows particularly favorable selectivity against closely related kinases that might cause unwanted pharmacological effects [15].

Isoform Selectivity Profile

The isoform selectivity of Nemiralisib represents a key distinguishing feature that enables targeted PI3Kδ inhibition without significantly affecting other PI3K family members [14] [15]. Against PI3Kα, Nemiralisib demonstrates a pIC50 of 5.3, representing greater than 1000-fold selectivity favoring PI3Kδ [15]. Similarly, the compound shows pIC50 values of 5.8 and 5.2 against PI3Kβ and PI3Kγ respectively, maintaining equivalent selectivity margins [15].

This selectivity profile proves particularly important for therapeutic applications, as non-selective PI3K inhibition can produce significant adverse effects due to the ubiquitous roles of PI3Kα and PI3Kβ in normal cellular metabolism [20]. The selective inhibition of PI3Kδ allows targeted modulation of immune cell function while preserving essential metabolic processes regulated by other PI3K isoforms [5] [20].

The selectivity mechanisms involve specific amino acid differences between PI3K isoforms that create distinct binding environments [18]. Region 1, comprising eight amino acids C-terminal to the hinge region, contains four positions of complete variability between isoforms that contribute to selective recognition [18]. Region 2, corresponding to the P-loop, provides additional selectivity determinants through conformational differences between isoforms [18].

Structure-Activity Relationships

Nemiralisib structure-activity relationships reveal critical molecular features required for PI3Kδ potency and selectivity [17]. The compound contains an indazole core that serves as the primary hinge-binding element, forming essential hydrogen bond interactions with conserved residues Val828 and Glu826 in the PI3Kδ active site [19] [17]. This indazole moiety proves indispensable for maintaining high-affinity binding to the target enzyme [17].

The 6-position indole substituent on the indazole core extends into the affinity pocket, a region surrounded by conserved residues that paradoxically contributes to isoform selectivity despite sequence conservation [18] [17]. This indole group engages in specific interactions with residues Asp787 and Tyr813, forming hydrogen bonding networks that stabilize the inhibitor-enzyme complex [18]. Modifications to this indole substituent significantly impact both potency and selectivity profiles [17].

The oxazole linker connecting the indazole core to the piperazine substituent maintains optimal molecular geometry for accessing distinct binding regions within the PI3Kδ active site [17]. This heterocyclic linker provides structural rigidity while allowing appropriate spatial positioning of pharmacophoric elements [17]. Alternative linker chemotypes generally result in reduced potency or altered selectivity profiles [17].

The 4-isopropylpiperazin-1-yl methyloxazole substituent serves multiple functions in the structure-activity relationship profile [17]. The piperazine nitrogen atoms provide sites for hydrogen bonding interactions and contribute to favorable physicochemical properties including solubility and membrane permeability [15] [17]. The isopropyl group enhances hydrophobic interactions within binding pocket regions, contributing to improved binding affinity [17].

Systematic structure-activity relationship studies have revealed that modifications to any of these core structural elements generally result in decreased PI3Kδ potency or compromised selectivity [17]. The indazole nitrogen atoms prove particularly sensitive to substitution, with methylation or other modifications significantly reducing binding affinity [17]. Similarly, alterations to the indole substituent position or substitution pattern affect both potency and isoform selectivity [17].

Molecular Docking and Protein-Ligand Interactions

Molecular docking studies provide detailed insights into the binding mode of Nemiralisib within the PI3Kδ active site, revealing key protein-ligand interactions that account for the compound's exceptional potency and selectivity [21] [22]. The binding conformation demonstrates optimal complementarity between the inhibitor structure and the enzyme binding pocket topology [21].

The indazole core of Nemiralisib forms critical hydrogen bonds with hinge region residues, specifically interacting with the backbone NH of Val828 and the backbone carbonyl of Glu826 [17]. These interactions anchor the inhibitor in the adenosine triphosphate binding site and establish the primary binding orientation [21] [17]. The nitrogen atoms in the indazole heterocycle serve as both hydrogen bond donors and acceptors, creating a bidentate interaction pattern that enhances binding stability [17].

The indole substituent extends into the affinity pocket, where it engages in multiple favorable interactions [18] [17]. The indole NH forms a hydrogen bond with the conserved Asp787 residue, while the aromatic system participates in π-π stacking interactions with Tyr813 [18]. Additionally, the indole aromatic ring engages in favorable van der Waals contacts with hydrophobic residues lining the affinity pocket [18].

The oxazole linker adopts a conformation that positions the piperazine substituent in an optimal orientation for accessing regions beyond the immediate active site [17]. The oxazole nitrogen atoms may participate in additional hydrogen bonding interactions with nearby residues, contributing to overall binding affinity [17]. The planar geometry of the oxazole ring maintains favorable π-electron interactions with aromatic residues in the binding environment [17].

The piperazine moiety extends toward the protein surface, where it can interact with solvent-accessible regions and contribute to selectivity through contacts with non-conserved amino acid residues [18] [17]. The isopropyl substituent on the piperazine ring engages in hydrophobic interactions that enhance binding affinity while potentially contributing to isoform selectivity through differential accommodation in binding pocket regions [17].

Computational analysis reveals that the overall binding mode creates an extensive network of favorable interactions spanning multiple regions of the PI3Kδ active site [21] [17]. The propeller-shaped conformation maximizes complementarity with the enzyme binding pocket while minimizing unfavorable steric interactions [18] [19]. This binding mode accounts for both the high binding affinity and the remarkable selectivity profile observed for Nemiralisib [14] [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Begg M, Wilson R, Hamblin JN, Montembault M, Green J, Deans A, Amour A, Worsley S, Fantom K, Cui Y, Dear G, Ahmad S, Kielkowska A, Clark J, Boyce M, Cahn A, Hessel EM. Relationship between pharmacokinetics and pharmacodynamic responses in healthy smokers informs a once daily dosing regimen for nemiralisib. J Pharmacol Exp Ther. 2019 Mar 18. pii: jpet.118.255109. doi: 10.1124/jpet.118.255109. [Epub ahead of print] PubMed PMID: 30886125.

3: Ino H, Wilson R, Terao T, Ogura H, Igarashi H, Cahn A, Numachi Y. Evaluation of the Safety, Tolerability, and Pharmacokinetics of GSK2269557 (Nemiralisib) Administered Via Dry Powder Inhaler to Healthy Japanese Subjects. Clin Pharmacol Drug Dev. 2019 Jan;8(1):78-86. doi: 10.1002/cpdd.614. Epub 2018 Oct 10. PubMed PMID: 30303626.

4: Khindri S, Cahn A, Begg M, Montembault M, Leemereise C, Cui Y, Hogg A, Wajdner H, Yang S, Robertson J, Hamblin JN, Ludwig-Sengpiel A, Kornmann O, Hessel EM. A Multicentre, Randomized, Double-Blind, Placebo-Controlled, Crossover Study To Investigate the Efficacy, Safety, Tolerability, and Pharmacokinetics of Repeat Doses of Inhaled Nemiralisib in Adults with Persistent, Uncontrolled Asthma. J Pharmacol Exp Ther. 2018 Dec;367(3):405-413. doi: 10.1124/jpet.118.249516. Epub 2018 Sep 14. PubMed PMID: 30217958.

5: Wilson R, Jarvis E, Montembault M, Hamblin JN, Hessel EM, Cahn A. Safety, Tolerability, and Pharmacokinetics of Single and Repeat Doses of Nemiralisib Administered via the Ellipta Dry Powder Inhaler to Healthy Subjects. Clin Ther. 2018 Aug;40(8):1410-1417. doi: 10.1016/j.clinthera.2018.06.011. Epub 2018 Jul 25. PubMed PMID: 30055824.

Explore Compound Types